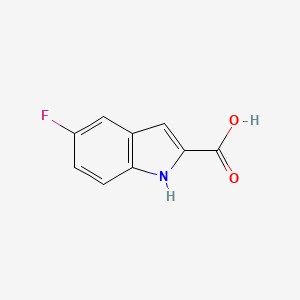

5-Fluoroindole-2-carboxylic acid

説明

Significance of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry

The indole nucleus is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activities. mdpi.comijpsr.com Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin (B10506) highlights its fundamental role in biological systems. In medicinal chemistry, indole derivatives are recognized for their diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bio-connect.nlnih.govnih.gov The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov Researchers have extensively explored indole-based compounds for their potential to interact with a wide range of biological targets, making them a cornerstone in modern drug discovery. mdpi.comijpsr.comnih.gov

Historical Perspective of 5-Fluoroindole-2-carboxylic Acid in Academic Inquiry

Overview of Research Trajectories and Emerging Applications of this compound

Current research involving this compound is primarily focused on its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com It is utilized in the development of novel agents targeting a range of diseases.

Some of the key research applications include its use as a reactant for the synthesis of:

Fungicidal agents sigmaaldrich.com

Antitumor agents sigmaaldrich.com

Indoleamine 2,3-dioxygenase (IDO) inhibitors sigmaaldrich.com

Factor Xa inhibitors sigmaaldrich.com

Enantioselective D3 receptor antagonists sigmaaldrich.com

Ligands for the hFPRL1 (or ALXR) receptor involved in inflammation sigmaaldrich.com

Antibacterial agents sigmaaldrich.com

Inhibitors of the hepatitis C virus NS3·4A protease sigmaaldrich.com

Furthermore, it has been investigated for its potential as an inhibitor of the influenza virus by preventing viral replication. biosynth.com The compound's ability to modulate biological activity through fluorination continues to make it a valuable tool for researchers in medicinal chemistry and drug discovery. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H6FNO2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 179.15 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 259 °C (decomposes) | sigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.com |

| CAS Number | 399-76-8 | sigmaaldrich.comnih.gov |

Spectroscopic Data of this compound

| Technique | Data |

| SMILES | C1=CC2=C(C=C1F)C=C(N2)C(=O)O |

| InChI | 1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

| InChI Key | WTXBRZCVLDTWLP-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXBRZCVLDTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192945 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-76-8 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Medicinal Chemistry and Drug Discovery Research Pertaining to 5 Fluoroindole 2 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies of 5-Fluoroindole-2-carboxylic Acid and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical modifications to a lead compound affect its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their interactions with various biological targets. Research has shown that substitutions on the indole (B1671886) ring, particularly at the C5 position, significantly influence the potency and efficacy of the resulting compounds. nih.gov

For instance, in the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, SAR studies revealed that a chloro or fluoro group at the C5 position of the indole-2-carboxamide scaffold enhances modulatory potency. nih.gov This highlights the importance of an electron-withdrawing substituent at this position. Similarly, studies on indolealkylamine derivatives targeting serotonin (B10506) receptors have shown that substitutions at the 5-position of the indole ring are critical for maintaining high affinity, whereas derivatives lacking these substituents show lower affinity for all tested receptor subtypes. nih.gov These findings underscore a general principle where the electronic properties of the C5 substituent are a key determinant of the molecule's biological activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability and receptor binding affinity. researchgate.net The fluorine atom, despite its small size, is the most electronegative element, a property that can lead to more favorable electrostatic and hydrophobic interactions between a drug and its receptor. chemimpex.com

In the context of the indole-2-carboxamide scaffold, the fluorine atom at the C5 position has been shown to be beneficial for activity. Studies on CB1 receptor allosteric modulators demonstrated that a 5-fluoro substitution, similar to a 5-chloro substitution, enhanced the compound's potency. nih.gov This suggests that the electronegativity and size of the halogen at this position are key to productive interactions with the receptor. The modulation potency at the CB1 receptor was found to be enhanced by the presence of a fluoro or chloro group at the C5 position of the indole ring. nih.gov

The following table presents data from a study on substituted 1H-indole-2-carboxamides, illustrating how halogen substitution at the C5 position impacts activity at the CB1 receptor.

| Compound | C5-Substituent | C3-Substituent | R-Group (on phenyl ring) | IC₅₀ (nM) at CB1 Receptor |

| 1 | Cl | Et | piperidin-1-yl | ~800 |

| 3 | Cl | Me | piperidin-1-yl | ~200 |

| 45 | F | Et | N,N-diethyl | 79 |

Data sourced from a study on CB1 receptor allosteric modulators. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the maximum response, indicating potency.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of the indole-2-carboxamide scaffold provides insight into the spatial arrangement of its key functional groups, which dictates how its derivatives interact with receptors. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on a series of indole-2-carboxamide inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) revealed that these compounds adopt very similar binding conformations within the active site of the enzyme. nih.gov

The planarity and rigidity of the indole ring, combined with the rotatable bond of the carboxamide linker, allow the molecule to present specific substituents in defined orientations. The binding models for HLGPa inhibitors showed that the indole-2-carboxamide core interacts with the enzyme in a consistent manner, with differences in potency arising from the specific interactions of various substituents. nih.gov This foundational understanding of the scaffold's conformational preferences allows chemists to rationally design modifications, such as the introduction of a fluorine atom at the C5 position, to optimize these interactions and improve biological activity.

Rational drug design relies on an understanding of a biological target's structure and the mechanism of drug-receptor interactions to create more potent and selective therapeutic agents. The this compound scaffold is a prime example of a building block used in such rational design approaches. chemimpex.com Its structure allows for enhanced interactions with biological targets, making it a valuable precursor in the design of drugs for conditions like cancer and neurological disorders. chemimpex.com

Key principles for designing therapeutics based on this scaffold include:

Targeting Specific Interactions: The fluorine atom at the C5 position can be used to form specific halogen bonds or favorable electrostatic interactions within a receptor's binding pocket. nih.gov

Modulating Physicochemical Properties: Fluorination is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. biosynth.com

Scaffold Decoration: The core scaffold can be chemically modified at several positions. For example, in CB1 modulators, short alkyl groups at the C3 position and a diethylamino group on a terminal phenyl ring were found to enhance potency alongside the C5-fluoro substitution. nih.gov

The versatility of this compound as a starting material is demonstrated by the diverse range of inhibitors and ligands it has been used to create.

| Therapeutic Target/Agent Class | Application Area |

| NMDA Receptor Antagonists | Neurological Disorders |

| Antitumor Agents | Oncology |

| Indoleamine 2,3-dioxygenase (IDO) Inhibitors | Immuno-oncology |

| Factor Xa Inhibitors | Anticoagulation |

| D3 Receptor Antagonists | Neurological/Psychiatric Disorders |

| Hepatitis C Virus NS3·4A Protease Inhibitors | Antiviral |

| Antibacterial Agents | Infectious Disease |

Data compiled from supplier information on the applications of this compound as a chemical reactant. sigmaaldrich.com

Investigation of this compound as a Pharmacological Scaffold

A pharmacological scaffold is a core molecular structure that is common to a group of active compounds and is responsible for their fundamental biological activity. The indole-2-carboxamide framework, and specifically its 5-fluoro derivative, is considered a privileged and versatile scaffold in drug discovery. nih.govmdpi.com It provides a rigid, aromatic core that can be readily functionalized, allowing for the systematic development of derivatives with tailored pharmacological profiles. chemimpex.commdpi.com Its value is demonstrated by its use in developing agents against a wide range of targets, including enzymes, G-protein coupled receptors, and ion channels. nih.govsigmaaldrich.commdpi.com

For example, multicomponent reactions, such as the Ugi four-component reaction, have been used with indole-2-carboxylic acid as a starting material to generate highly complex, polycyclic indoloquinolines in a few simple steps. rug.nl This method allows for the rapid combination of the indole core with various anilines, aldehydes, and isocyanides, creating a diverse library of hybrid structures. rug.nl Similarly, in the development of CB1 receptor modulators, the 5-fluoroindole-2-carboxamide core was combined with a phenethylpiperidine moiety to create potent antagonists. nih.gov The synthesis involves coupling the carboxylic acid with a substituted amine, a common strategy for creating amide-linked hybrid molecules. nih.gov

Scaffold-based drug discovery involves identifying a core structure with desirable properties and then systematically modifying its peripheral functional groups to optimize activity and selectivity for a specific target. The indole-2-carboxamide scaffold has been effectively utilized in this manner for various therapeutic targets. researchgate.netmdpi.com

In the pursuit of new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation, researchers selected the 1H-indole-2-carboxylic acid scaffold because it provides a less flexible structure with a broad π-π system. mdpi.comnih.gov By creating two series of indole-2-carboxamide derivatives and testing their ability to modulate TRPV1, they were able to identify promising candidates for further development. mdpi.com This process of selecting a core scaffold and then building a library of analogs to screen for activity is a hallmark of scaffold-based drug discovery. nih.gov The approach has also been successfully applied to discover novel inhibitors of HIV-1 integrase and anti-mycobacterial agents based on the indole-2-carboxamide framework. researchgate.netnih.gov

Therapeutic Applications and Efficacy Research

Research into this compound has revealed its potential as a foundational structure in the development of therapeutic agents for a range of diseases, most notably in oncology and neurology. Its fluorinated indole ring system serves as a valuable scaffold for designing molecules with specific biological activities. chemimpex.com

Anti-Cancer Agents Developmentchemimpex.comsigmaaldrich.com

This compound is recognized as a key starting material, or reactant, for the synthesis of novel anti-tumor agents. chemimpex.comsigmaaldrich.comsigmaaldrich.com The incorporation of the fluorine atom can enhance biological interactions and improve the efficacy and selectivity of the resulting compounds compared to their non-fluorinated counterparts. chemimpex.com

While this compound itself is primarily a building block, its structural motif is integral to the development of potent protein kinase inhibitors. sigmaaldrich.com A notable example is the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor. nih.gov Sunitinib, which is structurally derived from a related indole core, is designed to target receptors such as the vascular endothelial growth factor receptor (VEGF-R) and platelet-derived growth factor receptor (PDGF-R), which are crucial in tumor angiogenesis and proliferation. nih.gov Research on other heterocyclic compounds, such as quinazoline-carboxylic acid derivatives, has also shown that the carboxylic acid group is often essential for inhibitory activity against protein kinases like Aurora A, a key regulator of the cell cycle. mdpi.com

Table 1: Examples of Cancer-Related Kinase Inhibitors Derived from or Related to Indole Scaffolds

| Compound/Class | Target Kinase(s) | Role of Core Structure | Reference |

|---|---|---|---|

| Sunitinib (SU11248) | VEGF-R2, PDGF-Rβ | A derivative, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, developed from an indolinone core to optimize antitumor properties. | nih.gov |

The development of anti-cancer agents from scaffolds like this compound often aims to create compounds that can induce programmed cell death, or apoptosis, in cancer cells. For instance, research on novel quinazoline (B50416) derivatives, which share the feature of a heterocyclic ring with a carboxylic acid, has led to compounds that successfully induce apoptosis. mdpi.com One such derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was shown to arrest the cell cycle and trigger apoptosis in the MCF-7 breast cancer cell line. mdpi.com This highlights a common therapeutic strategy for which indole-based compounds are developed.

Derivatives of the indole structure have demonstrated activity against various cancer cell lines. Sunitinib, which incorporates a fluorinated oxindole (B195798) core, has been advanced to Phase I clinical trials for cancer treatment based on its potent cellular activity. nih.gov In other research, a series of quinazoline-based carboxylic acid derivatives were evaluated for cytotoxicity against a panel of NCI cell lines, with the most potent compound being further tested on the MCF-7 breast cancer cell line, where it exhibited an IC50 of 168.78 µM. mdpi.com

Neurological and Psychological Disorder Therapeuticsnih.govnih.gov

In the field of neuroscience, this compound itself has been directly studied for its effects on neurotransmitter systems. chemimpex.com

This compound is an antagonist of the glycine (B1666218) co-agonist site located on the N-methyl-D-aspartate (NMDA) receptor complex. sigmaaldrich.comnih.gov The NMDA receptor plays a critical role in excitatory synaptic transmission, and its overactivation can lead to excitotoxic neuronal damage implicated in conditions like epilepsy. nih.gov By competitively inhibiting the potentiation of the NMDA response by glycine, the compound can modulate receptor activity. nih.gov

Studies have shown that this compound can significantly raise the electroconvulsive threshold in animal models. nih.gov It has also been shown to enhance the anticonvulsive activity of some conventional antiepileptic drugs, such as carbamazepine (B1668303), valproate, and phenobarbital (B1680315), by significantly reducing their median effective dose (ED50) against maximal electroshock seizures. nih.gov

Table 2: Effect of this compound on the ED50 of Antiepileptic Drugs

| Antiepileptic Drug | ED50 (mg/kg) without this compound | ED50 (mg/kg) with this compound (100 mg/kg) | Reference |

|---|---|---|---|

| Carbamazepine | 13.9 | 7.5 | nih.gov |

| Valproate | 291 | 242 | nih.gov |

Modulators of Neurotransmitter Systems

Research has identified this compound as an antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor complex. Current time information in Bangalore, IN. The NMDA receptor plays a crucial role in synaptic plasticity and transmission. Antagonism at the glycine co-agonist site can modulate the receptor's activity, a mechanism of interest for conditions involving excessive NMDA receptor activation, such as epilepsy.

A study investigating the anticonvulsive properties of this compound found that intraperitoneal administration at doses of 150 and 200 mg/kg significantly increased the convulsive threshold in electroshock-induced seizure models in animals. Current time information in Bangalore, IN. Lower doses did not show a significant effect on the seizure threshold. Current time information in Bangalore, IN. Furthermore, when combined with conventional antiepileptic drugs, this compound demonstrated a synergistic effect. At a dose of 100 mg/kg, it significantly lowered the effective dose (ED50) of carbamazepine, valproate, and phenobarbital in providing protection against maximal electroshock seizures. Current time information in Bangalore, IN. A lower dose of 50 mg/kg was also found to potentiate the anticonvulsive activity of carbamazepine. Current time information in Bangalore, IN.

Table 1: Effect of this compound on the ED50 of Conventional Antiepileptic Drugs against Maximal Electroshock Seizures

| Antiepileptic Drug | ED50 (mg/kg) without this compound | ED50 (mg/kg) with this compound (100 mg/kg) |

|---|---|---|

| Carbamazepine | 13.9 | 7.5 |

| Valproate | 291 | 242 |

| Phenobarbital | 18.6 | 11.1 |

Data sourced from a study on the anticonvulsive activity of this compound. Current time information in Bangalore, IN.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxylic acid scaffold, including the 5-fluoro substituted variant, has been a key structural motif in the development of allosteric modulators of the cannabinoid receptor 1 (CB1). Allosteric modulators offer a more nuanced approach to altering receptor function compared to traditional agonists or antagonists, as they bind to a site distinct from the primary (orthosteric) binding site. This can lead to a modulation of the endogenous ligand's effect, potentially offering a safer therapeutic window.

A notable derivative, Org 27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide), was investigated for its effects on the CB1 receptor. Research demonstrated that this compound acts as a positive allosteric modulator, enhancing the binding of the CB1 receptor agonist [³H]CP 55,940. It also displayed negative binding cooperativity with the CB1 receptor inverse agonist [³H]SR 141716A. These findings indicate that derivatives of this compound can induce conformational changes in the CB1 receptor, thereby influencing the binding and signaling of other ligands.

Anti-Inflammatory Agents

The development of novel anti-inflammatory drugs with improved safety profiles is a significant area of research. One strategy involves the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade.

Dual Cyclooxygenase-2 (COX-2) / 15-Lipoxygenase (15-LOX) Inhibition

Derivatives of 5-fluoro-1H-indole-2-carboxylate have been synthesized and evaluated for their potential as dual inhibitors of COX-2 and 15-LOX. In one study, a series of compounds (5a–5f) were synthesized and their inhibitory activities were assessed. Several of these derivatives exhibited moderate to potent inhibitory activity against COX-2. researchgate.net Notably, compound 5c showed higher selectivity for COX-2 with an IC50 value of 0.18 ± 0.05 µM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 0.33 ± 0.11 µM). researchgate.net

The same series of compounds also demonstrated significant inhibitory activity against 15-LOX. researchgate.net When compared to the standard inhibitor quercetin (B1663063) (IC50 = 15.8 ± 0.61 µM), all the synthesized analogues showed improved inhibitory effects. researchgate.net Compound 5c was identified as the most effective 15-LOX inhibitor with an IC50 value of 0.14 ± 0.18 µM. researchgate.net These findings highlight the potential of the this compound scaffold in designing dual-action anti-inflammatory agents. researchgate.net

Table 2: In Vitro Inhibitory Activity of 5-Fluoroindole-2-carboxylate Derivatives

| Compound | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |

|---|---|---|

| 5b | 1.44 ± 0.10 | - |

| 5c | 0.18 ± 0.05 | 0.14 ± 0.18 |

| 5d | 1.80 ± 0.14 | - |

| 5e | 2.39 ± 0.11 | - |

| Celecoxib (Standard) | 0.33 ± 0.11 | - |

| Quercetin (Standard) | - | 15.8 ± 0.61 |

Data adapted from a study on directly-fluorinated five-membered heterocycles. researchgate.net

Anti-Infective Agents

The this compound structure has been utilized as a starting material for the synthesis of compounds with potential anti-infective properties. scientificlabs.com

Antifungal Activities

While specific studies detailing the intrinsic antifungal activity of this compound are limited, its role as a precursor in the synthesis of fungicidal agents is recognized. scientificlabs.com The indole nucleus is a common feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including antifungal effects. The introduction of a fluorine atom at the 5-position can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with fungal targets. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the antifungal potential of this chemical class.

Antibacterial Activities

Similar to its application in developing antifungal agents, this compound serves as a reactant for the synthesis of antibacterial compounds. scientificlabs.com Numerous derivatives of indole-2-carboxylic acid have been investigated for their antibacterial properties. The core structure provides a versatile platform for chemical modifications aimed at improving potency and spectrum of activity against various bacterial strains. The development of new antibacterial agents is a critical area of research due to the rise of antibiotic resistance, and the this compound scaffold represents a promising starting point for the design of novel antibacterial drugs.

Antiviral Properties, including Hepatitis C Virus NS3·4A Protease Inhibition

This compound has been identified as a reactant in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) NS3·4A protease. sigmaaldrich.comsigmaaldrich.com The NS3·4A serine protease is crucial for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov This enzyme is responsible for processing the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the virus's life cycle. nih.gov Inhibition of this protease disrupts the viral replication process.

The development of direct-acting antivirals (DAAs), including NS3·4A protease inhibitors, has significantly improved the sustained virologic response (SVR) in patients with HCV. nih.gov this compound serves as a building block in creating more complex molecules designed to fit into the active site of the NS3·4A protease, thereby blocking its function. Research in this area continues to explore new derivatives to enhance potency and overcome viral resistance.

In addition to its role in developing HCV inhibitors, this compound has also been investigated for its potential against other viruses, such as the influenza virus, by inhibiting the synthesis of viral proteins and nucleic acids. biosynth.com

Other Potential Therapeutic Targets

Beyond its antiviral applications, this compound has been utilized as a starting material for the synthesis of inhibitors for a variety of other significant therapeutic targets. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

This compound is a reactant for synthesizing inhibitors of Indoleamine 2,3-dioxygenase (IDO). sigmaaldrich.comsigmaaldrich.com IDO is an enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. In the context of cancer, overexpression of IDO by tumor cells can lead to an immunosuppressive microenvironment, allowing the tumor to evade the host's immune system. Therefore, inhibitors of IDO are being actively investigated as cancer immunotherapeutics.

This compound also serves as a reactant in the synthesis of Factor Xa inhibitors. sigmaaldrich.comsigmaaldrich.com Factor Xa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot. Inhibitors of Factor Xa are a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.

This compound is a reactant for the synthesis of enantioselective antagonists of the dopamine (B1211576) D3 receptor. sigmaaldrich.comsigmaaldrich.com The D3 receptor is implicated in various neurological and psychiatric disorders. The development of selective D3 receptor antagonists is a significant area of research for potential treatments of conditions such as substance abuse and schizophrenia.

The compound is also a reactant for creating ligands for the human formyl peptide receptor-like 1 (hFPRL1), also known as the ALX receptor. sigmaaldrich.comsigmaaldrich.com This receptor is involved in the inflammatory response. Modulating the activity of this receptor with specific ligands could offer new therapeutic approaches for a range of inflammatory diseases.

Mechanistic Investigations of 5 Fluoroindole 2 Carboxylic Acid S Biological Activity

Molecular Interactions with Biological Targets

5-Fluoroindole-2-carboxylic acid engages in direct molecular interactions with key biological macromolecules, namely receptors and enzymes. These interactions are fundamental to its observed biological effects.

The principal receptor target identified for this compound is the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission in the central nervous system. annualreviews.orgbiorxiv.org The compound acts as an antagonist at the strychnine-insensitive glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor. annualreviews.org For the NMDA receptor's ion channel to open, both the primary agonist, glutamate (B1630785), and a co-agonist, typically glycine or D-serine, must bind to their respective sites. wikipedia.orgnih.gov By competitively binding to the glycine site, this compound and its parent compound, indole-2-carboxylic acid, allosterically prevent receptor activation, thereby blocking the potentiation of the NMDA-gated current by glycine. nih.govmedchemexpress.com This antagonist action is crucial as it suggests that the binding of glutamate alone is insufficient to activate the channel. nih.gov

While specific binding affinity data (Kᵢ) for this compound is not widely available in peer-reviewed literature, data for related indole-2-carboxylic acid derivatives and other glycine site antagonists illustrate the affinity of this structural class for the NMDA receptor.

| Compound | Receptor Target | Binding Site | Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| GV150,526A (A related indole-2-carboxylate (B1230498) derivative) | NMDA Receptor | Glycine Site | 3.2 nM | nih.gov |

| GV196,771A (A related indole-2-carboxylate derivative) | NMDA Receptor | Glycine Site | 28 nM | nih.gov |

| 7-Chlorokynurenic acid | NMDA Receptor | Glycine Site | ~0.5 µM | annualreviews.org |

| Indole-2-carboxylic acid | NMDA Receptor | Glycine Site | >100 µM | medchemexpress.com |

Beyond receptor antagonism, this compound has been shown to inhibit the activity of specific enzymes. A crystallographic fragment screening study identified the compound as an inhibitor of HIV-1 reverse transcriptase (RT). acs.org It binds to a site adjacent to the well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. acs.org This interaction inhibits the enzyme's polymerization activity. acs.org

Additionally, the compound has been reported to inhibit the replication of the influenza virus by preventing the synthesis of viral proteins and nucleic acids, although the precise enzymatic target in this context has not been detailed. elifesciences.org A recent 2024 study also found that the compound can induce trained immunity in vitro, suggesting interactions with cellular pathways that are not dependent on glycolysis. researchgate.net Furthermore, a patent has listed the compound as a potential inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), an enzyme involved in regulating immune responses. google.com

| Enzyme Target | Organism/System | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus-1 | 3.0 mM | acs.org |

Cellular and Subcellular Mechanisms of Action

The molecular interactions of this compound translate into broader effects on cellular functions, including the modulation of ion channels, perturbation of signaling pathways, and alteration of gene expression.

The primary mechanism of action for this compound is the modulation of a ligand-gated ion channel. Its antagonism at the glycine site of the NMDA receptor directly inhibits the function of this channel. annualreviews.org The NMDA receptor channel is non-selective for cations, and its opening allows the influx of Na⁺ and, most critically, Ca²⁺ into the neuron. wikipedia.org This influx of ions is voltage-dependent, being controlled by a magnesium (Mg²⁺) block at resting membrane potentials. wikipedia.org By preventing co-agonist binding, this compound ensures the channel remains closed even in the presence of glutamate and membrane depolarization, thereby blocking the associated ion flux. nih.gov

The modulation of the NMDA receptor ion channel has direct consequences for intracellular signaling. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous downstream signaling cascades. pnas.org Activation of the NMDA receptor is known to stimulate Ca²⁺-dependent pathways, including the CaMK and the ERK/MAPK signaling cascades, which ultimately lead to the phosphorylation and activation of transcription factors like CREB. pnas.orgneurosci.cn

As a glycine site antagonist, this compound is expected to inhibit these Ca²⁺-dependent signaling events. neurosci.cn By blocking Ca²⁺ influx, the compound can prevent the activation of these kinases and the subsequent phosphorylation of their downstream targets. neurosci.cn Separately, its ability to induce trained immunity in a manner not susceptible to glycolysis inhibitors suggests it perturbs metabolic and epigenetic signaling pathways distinct from those used by many other immune-training compounds. researchgate.net

The perturbation of intracellular signaling pathways by this compound ultimately impacts gene expression and protein synthesis. The NMDA receptor-dependent activation of the ERK/CREB pathway is a well-established mechanism for regulating the transcription of genes involved in synaptic plasticity and cell survival. neurosci.cnnih.gov For example, NMDA receptor antagonists have been shown to reduce the induction of immediate early genes like c-fos, whose protein product is a transcription factor that regulates other genes. nih.gov Therefore, by blocking NMDA receptor signaling, this compound can be inferred to modulate the expression of these target genes. nih.gov

Furthermore, NMDA receptor activity itself regulates the expression of its own subunits, such as the down-regulation of NR2B and up-regulation of NR2C during neuronal development, a process that can be blocked by NMDA antagonists. pnas.org The reported ability of this compound to inhibit influenza virus protein and nucleic acid synthesis is a direct impact on these fundamental cellular processes within an infected cell. elifesciences.org

Computational Approaches to Elucidate Mechanisms

To comprehend the biological activity of this compound at a molecular level, computational chemistry provides powerful tools. These in silico methods enable detailed investigation into the compound's interactions with its biological targets, helping to rationalize its activity and guide the design of new, more potent, or selective molecules. The primary known biological function of this compound is its action as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govsigmaaldrich.com Computational studies, therefore, largely focus on elucidating the specifics of this interaction.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies are crucial for understanding how it fits into the glycine binding pocket of the NMDA receptor.

Molecular Docking: The process involves using the three-dimensional structure of the target protein and the ligand. A crystal structure of the NMDA receptor's glycine-binding domain in complex with a related ligand provides the basis for these studies. The Protein Data Bank (PDB) contains structures of ligand-bound NMDA receptors, such as the entry 3DWS , which can be used as a template for docking this compound. nih.gov Docking algorithms then explore various possible binding poses of the compound within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity.

Key interactions typically observed in docking studies of indole-2-carboxylic acid derivatives at the NMDA glycine site include:

Hydrogen Bonding: The carboxylic acid group is a critical pharmacophore, forming hydrogen bonds with key amino acid residues in the binding pocket, such as arginine or serine.

Aromatic Interactions: The indole (B1671886) ring can engage in π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine or tyrosine within the site.

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be employed to study the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic-level movements and conformational changes. For the this compound-NMDA receptor complex, an MD simulation could reveal:

The stability of the key hydrogen bonds identified in docking.

The role of water molecules in mediating the interaction between the ligand and the protein.

Conformational changes in the protein upon ligand binding.

An estimation of the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

While specific, published MD simulation results for this compound are not prevalent, this standard computational workflow is fundamental in medicinal chemistry for validating docking poses and gaining a deeper understanding of the dynamic nature of the drug-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific, dedicated QSAR study on this compound and its close analogs as NMDA antagonists is not widely published, the methodology is broadly applied to various indole derivatives for different biological targets. biorxiv.orgijpsr.com

A QSAR study on a series of 5-substituted indole-2-carboxylic acid derivatives would involve the following steps:

Data Set Compilation: A series of compounds with variations at the 5-position (e.g., -F, -Cl, -CH3, -OCH3) and their corresponding experimentally measured inhibitory activities (e.g., IC₅₀) against the NMDA receptor would be collected.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the descriptors to the biological activity. nih.gov

The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds. For instance, a hypothetical QSAR model might take the form:

pIC₅₀ = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) - c₃ (Descriptor C)

Where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the descriptors could represent:

Descriptor A (Electronic): Hammett constant (σ), quantifying the electron-withdrawing or -donating nature of the substituent at the 5-position.

Descriptor B (Steric): Molar refractivity (MR), relating to the size and polarizability of the substituent.

Descriptor C (Lipophilic): LogP, representing the molecule's hydrophobicity.

The resulting model could reveal, for example, that electron-withdrawing groups and smaller substituents at the 5-position enhance the antagonistic activity. This provides a clear, quantitative rationale for designing more potent NMDA receptor antagonists based on the indole-2-carboxylic acid scaffold.

Interactive Data Table: Hypothetical QSAR Data for Indole-2-Carboxylic Acid Derivatives

Below is a hypothetical data table illustrating the components of a QSAR study. The activity and descriptor values are for illustrative purposes only.

| Compound | Substituent (R) | pIC₅₀ (Activity) | Descriptor A (Electronic) | Descriptor B (Steric) |

| 1 | -H | 5.2 | 0.00 | 1.03 |

| 2 | -F | 6.0 | 0.06 | 0.92 |

| 3 | -Cl | 6.3 | 0.23 | 6.03 |

| 4 | -CH₃ | 5.5 | -0.17 | 5.65 |

| 5 | -NO₂ | 6.8 | 0.78 | 6.72 |

In Silico Prediction of Target Interactions

While this compound is well-characterized as an NMDA receptor antagonist, computational methods can be used to predict its potential interactions with other biological targets. This is crucial for understanding a compound's broader pharmacological profile, including potential off-target effects or opportunities for drug repositioning. The indole-2-carboxylic acid scaffold is known to be a versatile starting point for inhibitors of various enzymes. sigmaaldrich.com

Common in silico target prediction approaches include:

Reverse Docking (or Inverse Docking): Instead of docking one ligand into a single target, reverse docking involves screening a single ligand against a large library of 3D protein structures. The compound is docked into the binding sites of hundreds or thousands of different proteins, and the resulting scores are used to rank potential targets. This could reveal if this compound might bind to other receptors, ion channels, or enzymes that have structurally similar binding pockets to the NMDA glycine site.

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore can be built from this compound and then used to search databases of protein structures to find targets that possess a complementary binding site.

Ligand Similarity-Based Prediction: This approach operates on the principle that structurally similar molecules often have similar biological targets. The chemical structure of this compound can be compared to databases of compounds with known biological activities. If it is highly similar to a compound known to inhibit, for example, an enzyme like Indoleamine 2,3-dioxygenase (IDO) or Hepatitis C Virus NS3·4A protease, these could be predicted as potential secondary targets for experimental validation. sigmaaldrich.com

These predictive methods are valuable for generating hypotheses about a compound's mechanism of action and potential polypharmacology, guiding further experimental investigation into its biological effects beyond its primary target.

Analytical and Spectroscopic Methodologies in Research on 5 Fluoroindole 2 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 5-Fluoroindole-2-carboxylic acid at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation and dynamic studies of this compound.

The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful tool for investigating the behavior of this compound in biological environments. The ¹⁹F nucleus is a sensitive probe with no background signals in most biological systems, making it ideal for studying protein structure and dynamics. nih.gov In studies involving proteins, the incorporation of fluorine-containing amino acids, which can be biosynthesized from precursors like 5-fluoroindole (B109304), allows for the monitoring of protein-ligand interactions and conformational changes. researchgate.neted.ac.uk

For instance, in studies of protein-ligand binding, changes in the chemical shift of the ¹⁹F nucleus of 5-fluoro-2'-deoxyuridylate, a related fluorinated compound, have been used to characterize its interaction with thymidylate synthase. nih.gov The significant upfield shifts observed upon binding to the enzyme, and further shifts upon the formation of a ternary complex, provide detailed insights into the binding event and the proximity of different molecular groups. nih.gov This highlights the utility of ¹⁹F NMR in tracking biotransformation and interactions at the active sites of enzymes.

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural confirmation of this compound. The ¹H NMR spectrum provides information about the number and environment of protons in the molecule, while the ¹³C NMR spectrum reveals the carbon framework. nih.govchemicalbook.comchemicalbook.com The chemical shifts and coupling constants observed in these spectra are characteristic of the indole (B1671886) ring structure and the substituents. For example, the coupling between the fluorine and adjacent carbon and proton nuclei (J(F-19,C) and J(F-19,H)) provides definitive evidence for the position of the fluorine atom on the indole ring. chemicalbook.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |

|---|---|---|

| ¹H | 7.12 - 13.1 | Multiplets |

| ¹³C | Varies | J(F-19,C) = 4.6 Hz, J(F-19,D) = 9.8 Hz |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is illustrative based on typical findings. chemicalbook.comchemicalbook.com

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for identifying its metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition of the parent compound and its biotransformation products.

In metabolic studies, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify metabolites from complex biological matrices such as urine or serum. google.comresearchgate.net For example, in the study of related fluorinated indole compounds, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) has been successfully used to identify various metabolites formed through reactions such as hydroxylation and glucuronidation. researchgate.net This approach is invaluable for understanding the metabolic fate of this compound in vivo.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of this compound and for quantifying it in various samples. uni-freiburg.debldpharm.combldpharm.com Reversed-phase HPLC, typically using a C18 column, is a common approach for separating the compound from impurities or related substances. nih.gov The method's sensitivity and reproducibility make it suitable for quality control and for monitoring the progress of chemical reactions. nih.gov

Validated HPLC methods are crucial for obtaining reliable and accurate quantitative data. Method validation typically includes assessing linearity, accuracy, precision, and the limit of quantification. nih.gov For instance, a developed HPLC method for a similar compound, 5-fluorocytosine, and its metabolites demonstrated linearity over a specific concentration range and a low limit of quantification, enabling the successful monitoring of its intracellular conversion. nih.gov Such methodologies are directly applicable to the analysis of this compound.

Table 2: Typical HPLC Parameters for Analysis of Fluorinated Indole Compounds

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV/VIS at a specific wavelength |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Note: These are general parameters and may be optimized for specific applications. uni-freiburg.denih.gov

In Vitro and In Vivo Assay Development for Biological Screening

The evaluation of this compound and its derivatives as potential therapeutic agents necessitates a range of specialized in vitro and in vivo assays. These screening methods are designed to identify and characterize the biological activity of these compounds against specific molecular targets or in disease models.

In Vitro Assays:

In vitro screening provides the initial assessment of a compound's activity in a controlled, non-living system. For indole-2-carboxylic acid derivatives, these assays often focus on enzyme inhibition. For instance, in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), an in vitro HIV-1 integrase assay kit is utilized. nih.govrsc.org This type of assay measures the ability of a compound to block the integrase enzyme, which is crucial for viral replication. The potency of the inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. nih.govrsc.org Research has shown that while the parent indole-2-carboxylic acid has modest activity, derivatives can achieve IC₅₀ values in the low micromolar range. nih.govrsc.org

Similarly, derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are targets for cancer immunotherapy. nih.gov The inhibitory activities against both enzymes are determined using specific in vitro assays, allowing for the calculation of IC₅₀ values and the establishment of structure-activity relationships. nih.gov

The following table summarizes representative in vitro screening data for derivatives based on the indole-2-carboxylic acid scaffold.

| Target | Compound Type | Assay Type | Key Finding | Reference |

| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Enzyme Inhibition Assay | Compound 17a showed marked inhibition with an IC₅₀ value of 3.11 μM. rsc.org | rsc.org |

| IDO1 / TDO | 6-acetamido-indole-2-carboxylic acid derivatives | Dual Enzyme Inhibition Assay | Compound 9o-1 was a potent dual inhibitor with IC₅₀ values of 1.17 μM (IDO1) and 1.55 μM (TDO). nih.gov | nih.gov |

In Vivo Assays:

Following promising in vitro results, compounds are often advanced to in vivo testing in animal models to assess their efficacy and effects within a living organism. This compound, as an antagonist of the NMDA receptor's glycine (B1666218) site, has been evaluated for its anticonvulsive properties using the maximal electroshock (MES) seizure test in mice. nih.govsigmaaldrich.com

In these studies, the compound is administered intraperitoneally at various doses, and its effect on the convulsive threshold is measured. nih.gov This assay helps to determine the effective dose (ED₅₀) required to protect against seizures. Research has demonstrated that this compound can significantly raise the convulsive threshold and can also potentiate the anticonvulsive activity of conventional antiepileptic drugs like carbamazepine (B1668303), valproate, and phenobarbital (B1680315). nih.gov

The table below details findings from an in vivo study on the anticonvulsive effects of this compound.

| Assay Model | Compound Administration | Parameter Measured | Key Finding | Reference |

| Maximal Electroshock (Mice) | Intraperitoneal injection (150-200 mg/kg) | Convulsive Threshold | Significantly raised the threshold from 6.8 to 7.9 and 8.3 mA, respectively. nih.gov | nih.gov |

| Maximal Electroshock (Mice) | Co-administered with Carbamazepine (CBZ) | ED₅₀ of CBZ | Reduced the ED₅₀ of carbamazepine from 13.9 to 7.5 mg/kg. nih.gov | nih.gov |

| Maximal Electroshock (Mice) | Co-administered with Valproate (VPA) | ED₅₀ of VPA | Reduced the ED₅₀ of valproate from 291 to 242 mg/kg. nih.gov | nih.gov |

| Maximal Electroshock (Mice) | Co-administered with Phenobarbital (PB) | ED₅₀ of PB | Reduced the ED₅₀ of phenobarbital from 18.6 to 11.1 mg/kg. nih.gov | nih.gov |

Bioanalytical Techniques for Quantitation in Biological Matrices

The accurate quantitation of this compound and its metabolites in biological matrices such as plasma, serum, and tissue is essential for pharmacokinetic and metabolic studies. The primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. A common and effective method is protein precipitation, where a solvent like acetonitrile is added to the sample (e.g., serum) to denature and precipitate proteins. researchgate.net The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. This process minimizes matrix effects, where other components in the sample interfere with the ionization and detection of the target compound. researchgate.net

Chromatographic Separation: The extract is injected into a Liquid Chromatography (LC) system. Reversed-phase chromatography using a C18 column is typical for separating carboxylic acids from other components. chromforum.org The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol). chromforum.orgekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is used to ensure good separation and peak shape.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. chromforum.org For carboxylic acids, ESI in negative ion mode is often preferred, as the acidic proton is easily lost to form a deprotonated molecule [M-H]⁻. chromforum.orgekb.eg Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection. A specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 178.03) is selected and fragmented, and a specific product ion is monitored for quantitation. uni.lu This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides high specificity.

Method validation is a critical part of the process, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and recovery to ensure the data are reliable. nih.govresearchgate.net For instance, in methods developed for similar indole-based carboxylic acids, accuracy has been reported in the range of 96-99.7%, with precision (expressed as coefficient of variation, CV) around 3.3%. researchgate.net

The table below outlines a typical workflow for the bioanalytical quantitation of an indole carboxylic acid in a biological matrix.

| Step | Technique | Description | Common Parameters/Reagents | Reference |

| Sample Preparation | Protein Precipitation | Removal of proteins from serum/plasma to reduce matrix interference. | Acetonitrile | researchgate.net |

| Chromatography | Reversed-Phase LC | Separation of the analyte from other sample components. | C18 column; Mobile phase: Water/Acetonitrile with formic acid. | nih.govchromforum.org |

| Ionization | Electrospray Ionization (ESI) | Creation of gas-phase ions from the analyte for MS analysis. | Negative ion mode is generally preferred for carboxylic acids. | chromforum.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection using precursor-to-product ion transitions. | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |

| Validation | Method Validation | Assessment of accuracy, precision, linearity, and stability. | Accuracy: 96-100%; Precision (CV%): < 5% | researchgate.net |

Broader Research Applications and Environmental Considerations

Applications in Agrochemical Research and Development

5-Fluoroindole-2-carboxylic acid is a key intermediate in the synthesis of various agrochemicals. chemimpex.comfishersci.ca Its fluorinated structure is instrumental in enhancing the biological activity and selectivity of pesticides and herbicides. chemimpex.com The presence of the fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial factors in the design of effective crop protection agents.

The compound serves as a precursor in the formulation of effective pesticides and herbicides. chemimpex.com It is a reactant for the synthesis of fungicidal agents, which are crucial for controlling fungal diseases in crops. sigmaaldrich.comscientificlabs.co.uk The unique properties conferred by fluorination can lead to agrochemicals with improved efficacy compared to their non-fluorinated counterparts. chemimpex.com

Research in agricultural chemistry explores the use of this compound in developing agrochemicals that bolster crop resistance to various pests and diseases. chemimpex.com By serving as a foundational structure for more complex molecules, it contributes to the creation of compounds designed to protect plants and improve yield. chemimpex.com

| Agrochemical Application | Role of this compound |

| Pesticides | Building block for synthesis. chemimpex.com |

| Herbicides | Precursor for active ingredients. chemimpex.com |

| Fungicides | Reactant in the synthesis of fungicidal agents. sigmaaldrich.com |

| Crop Resistance | Used in developing compounds to enhance resistance. chemimpex.com |

Contributions to Material Science

In the field of material science, this compound is recognized for its utility in creating advanced materials. chemimpex.com The distinct chemical properties of this compound make it a valuable component in the development of new polymers and coatings. chemimpex.com

The compound finds applications in the synthesis of specialized polymers. chemimpex.com For instance, related fluorinated indoles, like 5-fluoroindole (B109304), can be electrochemically polymerized to form conductive polyindoles. ossila.com These fluorinated polymers exhibit redox properties and blue light emission, suggesting potential applications in electronic devices such as OLEDs. ossila.com While direct studies on polymers from this compound are less common, its structural similarity to other polymer-forming indoles points to its potential in this area.

Biotransformation and Biodegradation Studies of Fluorinated Compounds

The study of how microorganisms interact with and break down fluorinated compounds is a significant area of environmental research. mdpi.com While specific studies on the biotransformation of this compound are not extensively detailed in available literature, general principles from the study of other fluorinated aromatic compounds and indoles can provide insights.

Microorganisms have been shown to biotransform various aromatic compounds, including fluorinated derivatives. ucd.ie Enzymes such as dioxygenases can act on fluorinated substrates due to the small size of the fluorine atom. ucd.ie In the context of indole (B1671886) derivatives, bacterial strains have demonstrated the ability to degrade indole and its substituted forms through various metabolic pathways. frontiersin.org For example, naphthalene dioxygenase can convert various substituted indoles into different indigoid pigments. frontiersin.org It is plausible that microbial systems could interact with this compound, potentially initiating degradation through oxidation or other enzymatic processes, although the stability of the C-F bond often presents a challenge for complete mineralization. nih.gov

Environmental Fate and Persistence of Fluorinated Indole Derivatives

The environmental fate and persistence of fluorinated indole derivatives, including this compound, are of increasing interest due to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals. The strong carbon-fluorine bond generally imparts high stability to these molecules, potentially leading to their persistence in the environment.

General Principles of Persistence of Fluorinated Aromatics

Fluorinated aromatic compounds are recognized as an expanding class of persistent environmental pollutants. The stability of the carbon-fluorine (C-F) bond makes these compounds generally resistant to degradation. For biodegradation to occur, this bond must be cleaved, a process that is often energetically unfavorable for microorganisms.

Biodegradation of Indole Derivatives

The biodegradation of the parent compound, indole, has been studied more extensively. Various microorganisms have been shown to degrade indole through different metabolic pathways, both aerobically and anaerobically. These pathways typically involve initial hydroxylation of the indole ring, followed by ring cleavage.

The presence of substituents on the indole ring can significantly influence the rate and pathway of biodegradation. For instance, studies on substituted indoles have shown that the type and position of the substituent can inhibit key enzymatic reactions. Electron-withdrawing groups, such as the fluorine atom, can hinder the initial oxidative attack on the aromatic ring, a crucial first step in many degradation pathways. This suggests that fluorinated indoles may be more resistant to microbial degradation than non-fluorinated indole.

Abiotic Degradation

Abiotic degradation processes, such as photodegradation and hydrolysis, can also contribute to the breakdown of chemicals in the environment. For some fluorinated aromatic carboxylic acids, photodegradation has been observed, although the efficiency of this process can vary depending on the specific compound and environmental conditions. Information regarding the hydrolysis of fluorinated indole derivatives is limited.

Environmental Fate of this compound

Based on the general principles of fluorinated compounds and substituted indoles, it can be inferred that this compound is likely to exhibit some degree of environmental persistence. The presence of the electron-withdrawing fluorine atom on the indole ring may increase its resistance to microbial degradation compared to unsubstituted indole. However, without specific experimental data, its half-life in soil and water, as well as its potential for bioaccumulation and long-range transport, remain unknown.

Detailed Research Findings

Due to the lack of specific studies on the environmental fate of this compound, a detailed summary of research findings is not possible. The table below highlights the general expectations for the environmental persistence of fluorinated indole derivatives based on the available literature for related compounds.

| Environmental Compartment | Expected Persistence of Fluorinated Indole Derivatives | Specific Data for this compound |

| Soil | Likely to be persistent due to the stability of the C-F bond and potential inhibition of microbial degradation. | Not available. |

| Water | Persistence will depend on factors such as microbial activity, sunlight exposure (for photodegradation), and pH. | Not available. |

| Air | Volatility is expected to be low for the carboxylic acid form, limiting atmospheric transport. | Not available. |

Further research is needed to determine the specific environmental fate and persistence of this compound and other fluorinated indole derivatives to fully assess their potential environmental impact.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

While 5-Fluoroindole-2-carboxylic acid is recognized as an antagonist of the glycine (B1666218) site within the N-methyl-D-aspartate (NMDA) receptor complex, its potential biological activities are far from fully elucidated. nih.govsigmaaldrich.com The indole (B1671886) backbone is a privileged structure in pharmacology, known to interact with a wide range of biological targets. nih.govresearchgate.net Researchers consider this compound a valuable building block for creating novel therapeutic agents for conditions such as cancer and neurological disorders. chemimpex.com

Future research should systematically screen this compound and its derivatives against a broad panel of enzymes and receptors to uncover novel mechanisms of action. Its established role as a reactant in the synthesis of diverse therapeutic agents—including antitumor, fungicidal, and antibacterial agents, as well as inhibitors for targets like Factor Xa and hepatitis C virus NS3·4A protease—suggests a rich and varied pharmacology awaiting discovery. sigmaaldrich.comsigmaaldrich.com Studies have already shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, indicating another potential therapeutic area. nih.gov Investigating the compound's effects on neurotransmitter systems could also deepen the understanding of indole derivatives in brain function. chemimpex.com

Table 1: Known and Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Specific Target/Application | Research Status |

| Neurological Disorders | NMDA Receptor (Glycine Site) Antagonist | Anticonvulsive activity demonstrated. nih.govsigmaaldrich.com |

| Enantioselective D3 Receptor Antagonists | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com | |

| Oncology | Antitumor Agents | Reactant for synthesis. chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Indoleamine 2,3-dioxygenase (IDO) Inhibitors | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com | |

| EGFR Tyrosine Kinase Inhibitors | Derivatives of a similar scaffold (5-bromoindole-2-carboxylic acid) show activity. nih.govresearchgate.net | |

| Infectious Diseases | Antibacterial Agents | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com |

| Fungicidal Agents | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com | |

| Hepatitis C Virus (HCV) NS3·4A Protease Inhibitors | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com | |

| HIV-1 Integrase Strand Transfer Inhibitors | Derivatives of indole-2-carboxylic acid show inhibitory activity. nih.gov | |

| Inflammation | Ligands for hFPRL1 (ALXR) Receptor | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com |

| Cardiovascular Disease | Factor Xa Inhibitors | Reactant for synthesis. sigmaaldrich.comsigmaaldrich.com |

Development of Targeted Delivery Systems for this compound Derivatives

A significant challenge in cancer therapy is the non-specific distribution of chemotherapeutic agents, which can lead to adverse effects and suboptimal therapeutic outcomes. nih.gov Targeted drug delivery systems offer a promising solution by concentrating therapeutic agents at the site of action, thereby enhancing efficacy and minimizing systemic toxicity. While research on targeted delivery of this compound itself is nascent, studies on similar fluorinated compounds provide a clear roadmap for future investigations.

For instance, virus-like nanoparticles have been successfully used to deliver 5-fluorouracil-1-acetic acid specifically to cancer cells that overexpress the epidermal growth factor receptor (EGFR). nih.gov Similarly, folic acid-conjugated nanoparticles have been shown to enhance the delivery of 5-fluorouracil (B62378) to HT-29 cancer cells, significantly improving its cytotoxic efficacy. deakin.edu.au

Future research should focus on developing analogous systems for derivatives of this compound. This could involve:

Nanoparticle Encapsulation: Loading derivatives into biodegradable polymeric nanoparticles to improve solubility, prolong circulation time, and achieve sustained release. deakin.edu.au

Active Targeting: Conjugating these nanoparticles with ligands such as antibodies, peptides, or small molecules (like folic acid) that bind to receptors overexpressed on cancer cells. nih.govdeakin.edu.au This approach could be particularly relevant for targeting EGFR-expressing tumors, given that derivatives of the related 5-bromoindole-2-carboxylic acid have shown EGFR inhibitory activity. nih.govresearchgate.net

Such targeted strategies could transform potent this compound derivatives into precision medicines, maximizing their therapeutic index for various diseases.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The process of drug discovery is notoriously long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by improving the efficiency, speed, and accuracy of research and development. researchgate.net These computational tools can optimize molecular design, predict drug-target interactions, and streamline the entire discovery pipeline. researchgate.netnih.gov

For this compound, AI and ML can be instrumental in navigating the vast chemical space of its potential derivatives. Instead of relying solely on traditional, labor-intensive synthesis and screening, computational approaches can rationally guide the design of new molecules with desired properties. youtube.com

Key applications include:

Virtual Screening: Using ML algorithms to rapidly screen massive virtual libraries of compounds to identify derivatives with a high probability of binding to a specific biological target. nih.govyoutube.com

De Novo Drug Design: Employing generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), to design entirely new molecules based on the this compound scaffold that are optimized for activity, selectivity, and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of derivatives with their biological activities, enabling the prioritization of the most promising candidates for synthesis and testing. nih.gov

Table 2: Application of AI/ML Methodologies in the Development of this compound Derivatives

| AI/ML Methodology | Application in Drug Design | Potential Impact |

| Machine Learning (ML) | Virtual screening of compound libraries to identify potential hits. nih.gov | Accelerates hit identification and lead optimization. nih.gov |

| Deep Learning | Predicts protein structures and drug-target interactions. nih.gov | Enhances accuracy in selecting viable drug candidates. researchgate.net |

| Generative Models (e.g., RNN, VAE) | De novo design of novel molecules with optimized properties. researchgate.net | Creates innovative chemical entities that are not present in existing databases. researchgate.net |

| QSAR/QSPR Modeling | Predicts biological activity (QSAR) and physicochemical properties (QSPR). nih.gov | Reduces the need for extensive experimental testing by prioritizing candidates. |

| Natural Language Processing (NLP) | Mines scientific literature and clinical trial data for new insights. researchgate.net | Helps identify novel targets and potential for drug repurposing. researchgate.net |

Collaborative Research Initiatives in Fluorine Chemistry and Pharmaceutical Sciences

The presence of the fluorine atom is a defining characteristic of this compound, contributing significantly to its utility in medicinal chemistry. chemimpex.com Fluorination is a widely used strategy to enhance key drug properties, including metabolic stability, binding affinity, and bioavailability. The growing interest in fluorinated compounds underscores the need for synergistic collaborations between experts in fluorine chemistry and pharmaceutical sciences. chemimpex.com

Future progress in harnessing the potential of this compound will depend on such interdisciplinary initiatives. Fluorine chemists can develop novel synthetic methodologies to create a diverse library of analogues with fluorine atoms or fluorinated groups at various positions on the indole ring. Pharmaceutical scientists and pharmacologists can then evaluate these new compounds in biological assays to establish structure-activity relationships and identify lead candidates.

These collaborations would accelerate the discovery process by:

Expanding Chemical Diversity: Creating novel fluorinated scaffolds that are not commercially available.

Fine-Tuning Pharmacokinetics: Systematically modifying the compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Potency and Selectivity: Exploring how changes in fluorination patterns affect interactions with biological targets.

Such partnerships are essential to fully exploit the unique advantages conferred by the fluorine atom and to translate these chemical insights into new medicines.

Bridging Fundamental Research on this compound to Clinical Development

Translating the promising preclinical findings on this compound derivatives into clinically approved therapies is a complex, multi-stage process. While the compound serves as an important intermediate in the synthesis of various potential drugs, the path to clinical application requires rigorous validation. fishersci.cathermofisher.com

A critical step in this journey is lead optimization. This involves refining the chemical structure of initial hits to improve their therapeutic properties. For example, while this compound itself has shown anticonvulsive activity, it was also associated with lethality at higher doses in animal models. nih.gov This highlights the critical need to design derivatives that retain the desired efficacy while possessing a significantly improved safety profile. The combination of the compound with the antiepileptic drug valproate also led to memory impairment and mortality, underscoring the importance of thoroughly investigating potential drug-drug interactions early in development. nih.gov

The translational pathway for a promising derivative would involve:

Comprehensive Preclinical Toxicology: In-depth safety pharmacology and toxicology studies in multiple animal species to identify any potential liabilities before human testing.